

Application Notes and Protocols for JH-131e-153 in Cellular Models

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Compound of Interest

Compound Name: JH-131e-153

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Introduction

JH-131e-153 is a synthetic diacylglycerol (DAG)-lactone that acts as a potent small molecule activator of Munc13-1, a crucial presynaptic protein essential for the priming of synaptic vesicles and the regulation of neurotransmitter release.[1] By targeting the C1 domain of Munc13-1, **JH-131e-153** mimics the action of the endogenous second messenger diacylglycerol, inducing a conformational change in Munc13-1 that facilitates the transition of synaptic vesicles to a readily releasable state.[1][2] This activity makes **JH-131e-153** a valuable tool for studying the molecular mechanisms of synaptic transmission and for investigating potential therapeutic strategies for neurological disorders characterized by impaired synaptic function.

These application notes provide detailed protocols and guidelines for the use of **JH-131e-153** in various cellular models to probe its effects on Munc13-1 activation and downstream signaling pathways.

Mechanism of Action

JH-131e-153, as a DAG-lactone, allosterically activates Munc13-1 by binding to its C1 domain. [1] This binding event is believed to relieve an autoinhibitory constraint on the Munc13-1 protein, promoting a more open conformation. This conformational change enhances the ability of the MUN domain of Munc13-1 to interact with and catalyze the assembly of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, a critical step in synaptic vesicle fusion with the presynaptic membrane.[3][4] The activation of Munc13-1 by **JH-131e-153** is expected to lower the energy barrier for vesicle fusion, thereby increasing the probability of neurotransmitter release upon stimulation.[5][6][7]

Data Presentation

The following table summarizes quantitative data for compounds analogous to **JH-131e-153**, which also target the C1 domain of Munc13-family proteins or the homologous C1 domains in other proteins like Protein Kinase C (PKC). This data can be used as a reference for designing experiments with **JH-131e-153**.

Compound	Target	Assay	Cell Type/System	Effective Concentration/Ki	Reference
Phorbol 12,13-dibutyrate (PDBu)	Munc13-1 C1 domain	Vesicular Release Probability	Hippocampal Neurons	1 μ M	[5]
Bryostatin 1	Munc13-1 C1 domain	In vitro binding	Isolated Munc13-1 protein	Ki = 0.45 \pm 0.04 nM	[1]
Dimeric DAG-lactone (6a)	PKC δ	Translocation Assay	CHO Cells	10 μ M	[8]
Monomeric DAG-lactone (5h)	PKC δ	Translocation Assay	CHO Cells	10 μ M	[8]

Experimental Protocols

Protocol 1: Ligand-Induced Munc13-1 Translocation Assay

This assay is a primary method to confirm the activation of Munc13-1 by **JH-131e-153** in a cellular context. Activation of the C1 domain by **JH-131e-153** is expected to increase its affinity for the plasma membrane, leading to the translocation of Munc13-1 from the cytosol to the cell periphery.[9]

Materials:

- HEK293T or Neuro-2a cells
- Expression vector for GFP-tagged Munc13-1
- Transfection reagent
- Complete culture medium (e.g., DMEM with 10% FBS)
- **JH-131e-153** stock solution (in DMSO)
- Confocal microscope

Procedure:

- Cell Seeding: Seed HEK293T or Neuro-2a cells on glass-bottom dishes suitable for confocal microscopy.
- Transfection: Transfect the cells with the GFP-Munc13-1 expression vector according to the manufacturer's protocol for the chosen transfection reagent. Allow 24-48 hours for protein expression.
- Preparation of **JH-131e-153** Working Solution: Dilute the **JH-131e-153** stock solution in a serum-free culture medium to the desired final concentrations. A starting concentration range of 1-10 μM is recommended based on data from analogous compounds. Include a vehicle control (DMSO).

- Cell Treatment: Replace the culture medium with the **JH-131e-153** working solution or vehicle control.
- Live-Cell Imaging: Immediately begin imaging the cells using a confocal microscope. Acquire images at regular intervals (e.g., every 1-5 minutes) for up to 30-60 minutes to observe the translocation of GFP-Munc13-1 from the cytosol to the plasma membrane.
- Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time. An increase in the membrane-to-cytosol fluorescence ratio indicates Munc13-1 translocation and activation.

Protocol 2: Assessment of Synaptic Vesicle Priming and Release

This protocol utilizes electrophysiological techniques in primary neuronal cultures to measure the functional consequences of Munc13-1 activation by **JH-131e-153**.

Materials:

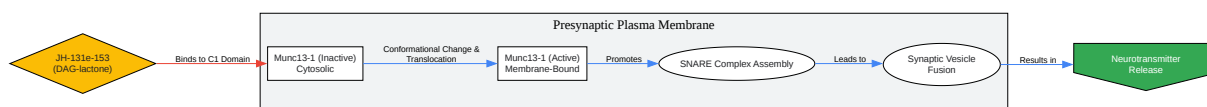
- Primary hippocampal or cortical neuron cultures
- External recording solution (e.g., Tyrode's solution)
- Patch-clamp setup
- **JH-131e-153** stock solution (in DMSO)

Procedure:

- Neuron Preparation: Prepare primary neuronal cultures on coverslips.
- Electrophysiological Recording:
 - Transfer a coverslip with cultured neurons to the recording chamber of the patch-clamp setup, continuously perfused with external recording solution.
 - Establish a whole-cell patch-clamp recording from a neuron.

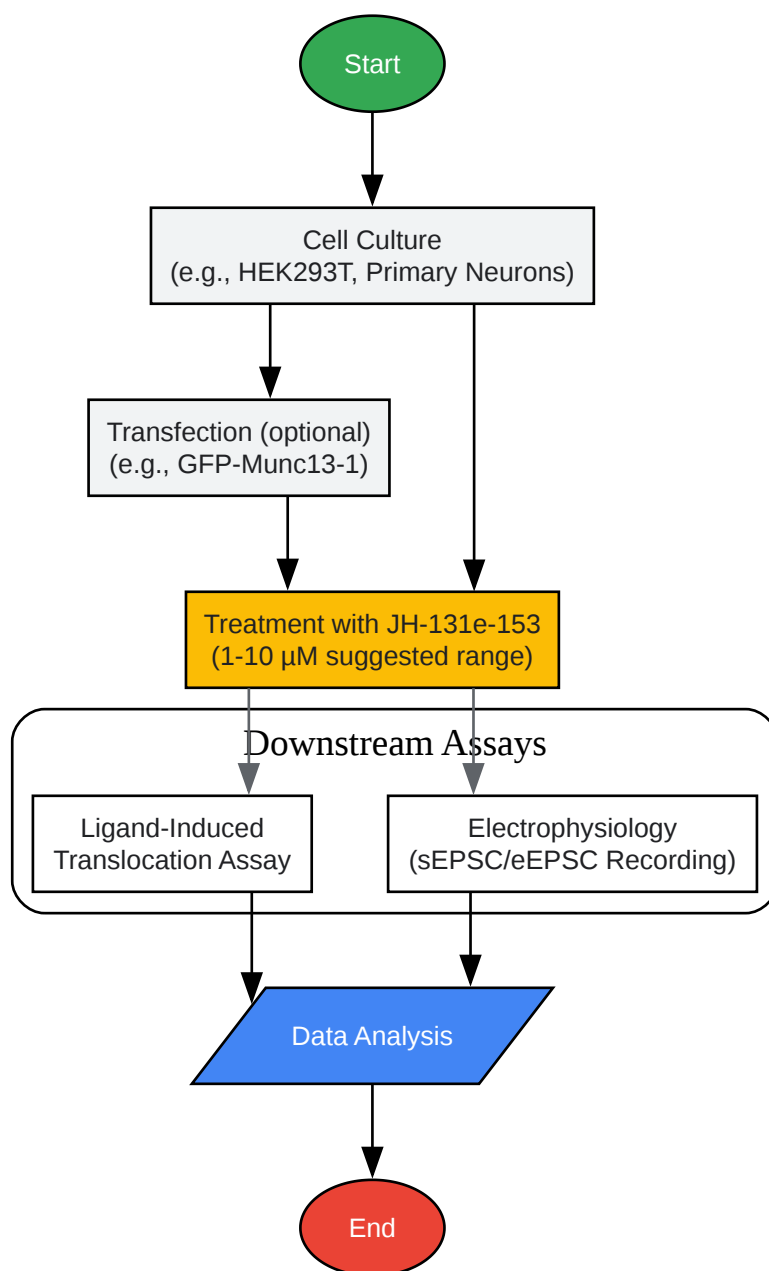
- **Baseline Recording:** Record baseline synaptic activity, such as spontaneous excitatory postsynaptic currents (sEPSCs) or evoked EPSCs in response to stimulation of a presynaptic neuron.
- **Application of **JH-131e-153**:** Perfuse the recording chamber with the external solution containing the desired concentration of **JH-131e-153** (a starting range of 1-10 μM is suggested). Include a vehicle control in separate experiments.
- **Post-Treatment Recording:** After a brief incubation period (e.g., 5-10 minutes), record sEPSCs or evoked EPSCs again.
- **Data Analysis:** Analyze the frequency and amplitude of sEPSCs or the amplitude and short-term plasticity of evoked EPSCs. An increase in sEPSC frequency or the amplitude of evoked EPSCs would suggest an enhancement of synaptic vesicle priming and release probability due to Munc13-1 activation.

Visualizations



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Caption: Signaling pathway of **JH-131e-153**-induced Munc13-1 activation.



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Caption: General experimental workflow for studying **JH-131e-153** effects.

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